![molecular formula C22H21NO5 B2784739 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-80-5](/img/structure/B2784739.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromenones and features a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety and a pyrrolidine group. The molecular formula is C19H20O4 with a molecular weight of approximately 312.36 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of chromenones have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC (histone deacetylases), which play significant roles in gene expression regulation and cancer progression .
Antioxidant Activity
Compounds containing the chromenone structure are known for their antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Research Findings : In vitro assays have demonstrated that similar compounds can significantly reduce oxidative stress markers in cultured cells, suggesting a protective role against oxidative damage.
Neuroprotective Effects
The pyrrolidine moiety is associated with neuroprotective activities. Studies indicate that derivatives can modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal models.
- Case Study : A study involving pyrrolidine derivatives showed reduced neuroinflammation and improved cognitive function in animal models of neurodegeneration .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | References |
---|---|---|
Anticancer | Inhibition of topoisomerase II, HDAC | |
Antioxidant | Free radical scavenging | |
Neuroprotective | Modulation of neurotransmitters, anti-inflammatory |
Case Studies
- Anticancer Activity in Breast Cancer Cells : A study evaluated the effects of similar chromenone derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications .
- Neuroprotective Effects in Animal Models : Research on pyrrolidine-containing compounds demonstrated a reduction in behavioral deficits in mice subjected to neurotoxic agents. The protective effects were attributed to the modulation of inflammatory pathways and neurotransmitter balance .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Leukemia : The compound has been tested against CCRF-CEM and K-562 cell lines, showing promising results in inhibiting cell proliferation.
- Melanoma : In vitro assays indicated that it could inhibit the growth of MDA-MB-435 melanoma cells effectively.
Case Study: Cytotoxicity Assessment
In a systematic evaluation of its cytotoxic properties, the compound was screened using MTT assays against multiple cancer cell lines. The findings indicated that it exhibited a mean GI50 value significantly lower than that of established anticancer drugs such as chlorambucil and bendamustine. For instance, one study reported an IC50 value of 2.09 µM for the compound against leukemia cell lines, compared to 60 µM for bendamustine .
Neuroprotective Effects
Emerging research also points to neuroprotective properties of this compound. It has been investigated for its ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data indicate favorable pharmacokinetic profiles, but comprehensive toxicological assessments are necessary to ensure safety for clinical applications.
Formulation Development
Research into suitable formulations for enhancing bioavailability is ongoing. Various delivery systems are being explored, including liposomal formulations and nanoparticles, which may improve the therapeutic efficacy of this compound.
Summary of Research Findings
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-18-5-4-15-21(25)17(14-3-6-19-20(11-14)27-10-9-26-19)13-28-22(15)16(18)12-23-7-1-2-8-23/h3-6,11,13,24H,1-2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFOABXPWKRNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.